2-Pentyl butyrate

Fragrance formulation Flavor persistence Organoleptic longevity

2-Pentyl butyrate (IUPAC: pentan-2-yl butanoate; synonyms: sec-amyl butyrate, 1-methylbutyl butyrate) is a branched-chain C9 fatty acid ester (MW 158.24 g/mol) belonging to the butyrate ester class. It is classified as a nature-identical flavouring substance, having been detected in banana, strawberry, and passion fruit.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 60415-61-4
Cat. No. B1605965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl butyrate
CAS60415-61-4
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCC(C)OC(=O)CCC
InChIInChI=1S/C9H18O2/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H2,1-3H3
InChIKeyDJOCFLQKCMWABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  50% soluble in heptane or triacetin
50% soluble in ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl Butyrate (CAS 60415-61-4): Procurement-Relevant Identity and Regulatory Baseline


2-Pentyl butyrate (IUPAC: pentan-2-yl butanoate; synonyms: sec-amyl butyrate, 1-methylbutyl butyrate) is a branched-chain C9 fatty acid ester (MW 158.24 g/mol) belonging to the butyrate ester class [1]. It is classified as a nature-identical flavouring substance, having been detected in banana, strawberry, and passion fruit [1]. The compound is listed as FEMA 3893 and has been evaluated by JECFA (No. 1142) with an ADI of 'no safety concern at current levels of intake when used as a flavouring agent' [2]. It appears on the FDA Substances Added to Food inventory and holds EU Flavis number 09.658 [3]. As a racemic secondary alcohol-derived ester, it possesses a chiral center at the C-2 position of the pentyl moiety—a structural feature that distinguishes it from its achiral linear isomer, n-pentyl butyrate [1].

Why 2-Pentyl Butyrate Cannot Be Freely Interchanged with n-Pentyl Butyrate or Other Butyrate Ester Isomers


Although 2-pentyl butyrate shares its molecular formula (C9H18O2) with n-pentyl butyrate (CAS 540-18-1), isoamyl butyrate (CAS 106-27-4), and 2-methylbutyl butyrate (CAS 51115-64-1), the position of branching on the alcohol moiety creates quantifiable divergence in volatility, substantivity, and physicochemical behaviour that directly impacts formulation performance [1]. The secondary alcohol ester linkage in 2-pentyl butyrate yields a substantivity of only 1 hour at 100%, compared with 4 hours for the linear n-pentyl isomer—a fourfold difference that fundamentally alters the temporal aroma profile in fragrance and flavour delivery systems [1]. Furthermore, 2-pentyl butyrate's chiral center (absent in n-pentyl butyrate and isoamyl butyrate) introduces enantiomer-dependent sensory and biochemical properties that cannot be replicated by achiral substitutes [2]. Procurement specifications that treat 'pentyl butyrate' as a fungible commodity risk unintended shifts in product performance, regulatory standing (separate FEMA numbers: 3893 vs. 2059 vs. 2060), and analytical traceability [3].

Quantitative Differentiation Evidence for 2-Pentyl Butyrate Versus Its Closest Structural Analogs


Substantivity (Fragrance Longevity): 2-Pentyl Butyrate vs. n-Pentyl Butyrate — A 4× Difference in Persistence on Blotter

2-Pentyl butyrate exhibits substantivity of 1 hour at 100% concentration, while its straight-chain isomer n-pentyl butyrate (amyl butyrate, CAS 540-18-1) sustains for 4 hours at 100% under identical test conditions [1]. Both values are reported by the same organoleptic database (TGSC), providing a methodologically consistent head-to-head comparison [1]. This fourfold differential positions 2-pentyl butyrate firmly as a rapid-eluting top note, whereas n-pentyl butyrate functions as an extended middle note in fragrance pyramids [1].

Fragrance formulation Flavor persistence Organoleptic longevity Substantivity ranking

Vapor Pressure and Headspace Delivery: 2-Pentyl Butyrate Provides ~79% Higher Driving Force for Volatilisation than n-Pentyl Butyrate

At 25°C, the estimated vapor pressure of 2-pentyl butyrate is 1.09 mmHg (1.1 ± 0.3 mmHg via ChemSpider), compared with 0.608 mmHg for n-pentyl butyrate—representing an approximately 79% higher vapor-phase driving force for the branched isomer [1]. This differential is consistent with the general physicochemical principle that branching reduces intermolecular packing efficiency, elevating vapor pressure relative to linear isomers of equal carbon number . The higher volatility correlates with the shorter substantivity observed in organoleptic testing, providing a physicochemical rationale for the temporal aroma behaviour [1].

Volatility engineering Headspace analysis Flavor release Fragrance diffusion

Chirality as a Structural Differentiator: 2-Pentyl Butyrate Possesses a Stereogenic Center Absent in n-Pentyl Butyrate and Isoamyl Butyrate

2-Pentyl butyrate contains a chiral center at the C-2 position of the pentyl moiety (the carbon bearing the ester oxygen), giving rise to (R)- and (S)- enantiomers [1]. In contrast, n-pentyl butyrate (primary alcohol ester) and isoamyl butyrate (3-methylbutyl, primary alcohol ester) are both achiral molecules [2]. The commercial product is supplied as the racemate, as noted by EFSA: '(R)- or (S)-enantiomer not specified by CASrn in Register. Racemate (EFFA, 2010a)' [1]. This stereochemical feature is structurally consequential: enantiomeric pairs of chiral esters can exhibit differential odor character, odor thresholds, and receptor-binding affinities, as documented extensively in the chiral fragrance literature [3].

Enantioselective flavor chemistry Chiral aroma compounds Stereochemistry Analytical differentiation

Water Solubility and Aqueous Matrix Partitioning: 2-Pentyl Butyrate Is ~32% Less Water-Soluble than n-Pentyl Butyrate

The estimated water solubility of 2-pentyl butyrate is 117.8 mg/L at 25°C, compared with 174.1 mg/L at 20°C for n-pentyl butyrate—a reduction of approximately 32% [1]. While a 5°C temperature difference exists between these estimates, both values were generated using EPI Suite or comparable estimation algorithms, providing methodologically analogous data [1]. The lower aqueous solubility of the branched isomer is consistent with its slightly higher calculated logP (XlogP3-AA: 2.60 for 2-pentyl butyrate vs. 2.52-2.70 for n-pentyl butyrate, with some databases reporting 3.30 for the linear form) [2]. Reduced water solubility implies greater partitioning into the lipid or headspace phase in aqueous food matrices, affecting flavor release kinetics and perceived intensity in beverages [3].

Beverage flavoring Aqueous food systems Partition coefficient Flavor release modeling

Flash Point and Hazard Classification: 2-Pentyl Butyrate Requires More Stringent Temperature-Controlled Storage than n-Pentyl Butyrate

The flash point of 2-pentyl butyrate is reported as 52.22°C (126°F, TCC), compared with 67.2°C (154°F) for n-pentyl butyrate—a reduction of approximately 15°C [1]. Under the Globally Harmonized System (GHS) for classification of flammable liquids, 2-pentyl butyrate (flash point 52.22°C) falls into Category 3 (flash point ≥ 23°C and ≤ 60°C), whereas n-pentyl butyrate (flash point 67.2°C) falls into Category 4 (flash point > 60°C and ≤ 93°C) [2]. This classification difference has tangible consequences for storage requirements, transport labeling (UN 3272 for 2-pentyl butyrate), and maximum allowable storage quantities under local fire codes [1].

Chemical safety Storage compliance Flammability classification Supply chain logistics

Optimal Scientific and Industrial Deployment Scenarios for 2-Pentyl Butyrate Based on Quantitative Differentiation Evidence


Rapid-Eluting Top-Note Accords in Fine Fragrance and Personal Care Products

Perfumers seeking a fruity-banana top note with deliberate brevity should select 2-pentyl butyrate over n-pentyl butyrate. Its substantivity of only 1 hour (vs. 4 hours for the linear isomer, a 4× difference) ensures that the initial fruity burst evaporates cleanly before the heart notes emerge, preventing olfactory muddling of fragrance pyramid transitions [1]. The ~79% higher vapor pressure further accelerates headspace delivery at the point of application [2]. Recommended usage: up to 8% in fragrance concentrate for fine fragrance; also suitable for transient-scent applications such as shampoo, shower gel, and air care products where prolonged dry-down of fruity butyrate notes would be undesirable [1].

Chiral Flavor Chemistry Research and Enantioselective Sensory Analysis

2-Pentyl butyrate's stereogenic center at the pentan-2-yl carbon makes it a valuable model substrate for enantioselective flavor research, a capability unavailable with achiral n-pentyl butyrate or isoamyl butyrate [3]. Research groups investigating the relationship between absolute configuration and odor character in branched esters can employ chiral chromatographic resolution (e.g., using cyclodextrin-based GC stationary phases) to isolate (R)- and (S)-2-pentyl butyrate for individual sensory evaluation [3]. The commercial racemate provides the starting material for such studies, and enantiopure samples—if developed—would constitute a premium product grade with differentiable organoleptic and potential regulatory properties [3].

Natural-Identical Flavor Formulations for Banana, Strawberry, and Passion Fruit Profiles

2-Pentyl butyrate has been analytically confirmed in banana, strawberry, and passion fruit—a natural occurrence profile that partially overlaps with but is distinct from n-pentyl butyrate (reported in apple juice) and isoamyl butyrate (reported in apricot, melon, mango, wines, and coconut oil) [4]. For 'natural-identical' flavor formulations targeting these specific fruit profiles, 2-pentyl butyrate provides superior authenticity relative to n-pentyl butyrate, which is not reported in banana or strawberry [4]. Its lower water solubility (~32% less than n-pentyl butyrate) shifts equilibrium partitioning toward the headspace in aqueous beverage applications, potentially delivering more efficient aroma impact at equivalent dosage in ready-to-drink fruit beverages [5]. FEMA 3893 GRAS status and JECFA 'no safety concern' ADI support use across food categories including beverages, confectionery, dairy, and baked goods [4].

Analytical Reference Standard for GC-MS Differentiation of Butyrate Ester Isomers in Complex Food Matrices

The co-occurrence of multiple C9H18O2 butyrate ester isomers in natural products (n-pentyl, 2-pentyl, isoamyl, and 2-methylbutyl butyrates) creates analytical challenges in untargeted volatile profiling [6]. 2-Pentyl butyrate elutes at a distinct Kovats retention index (e.g., RI 1026 on non-polar columns in temperature-programmed GC, as reported in food volatile databases) that differs from its isomers [6]. Procurement of high-purity 2-pentyl butyrate (assay: 99.00–100.00%, acid value ≤ 2.0 mg KOH/g, refractive index n20/D 1.409–1.415, specific gravity 0.862–0.868 at 25°C) [6] enables its use as an authenticated reference standard for unambiguous isomer identification in fruit aroma research, flavor authenticity verification, and quality control of commercial 'pentyl butyrate' blends that may contain mixed isomer compositions [6].

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